3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide
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Overview
Description
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, and is further functionalized with dimethylamino groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one has numerous applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound serves as a marker for biological imaging, enabling the visualization of cellular structures and processes.
Medicine: It is explored for its potential in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: The compound is utilized in the manufacturing of high-performance materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s fluorescent properties allow it to bind to cellular components, facilitating their visualization under a microscope. The dimethylamino groups enhance its solubility and reactivity, making it suitable for various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in biological imaging.
Rhodamine B: Known for its strong fluorescence and use in microscopy and flow cytometry.
Tetramethylrhodamine: A derivative of rhodamine with enhanced photostability and brightness.
Uniqueness
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one stands out due to its unique spiro structure, which imparts distinct photophysical properties. Its combination of high fluorescence quantum yield, stability, and versatility in chemical modifications makes it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C29H33N3O6S2 |
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Molecular Weight |
583.7 g/mol |
IUPAC Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
InChI Key |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
Origin of Product |
United States |
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